2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole
Overview
Description
2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique substitution pattern, which includes two methyl groups and a nitrophenyl group, making it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired pyrrole derivative. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed
Reduction: 2,5-Dimethyl-1-(4-methyl-3-aminophenyl)-1H-pyrrole.
Oxidation: this compound N-oxide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole: Lacks the additional methyl group on the phenyl ring.
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole: Nitro group positioned differently on the phenyl ring.
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole: Lacks the nitro group.
Uniqueness
2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-7-12(8-13(9)15(16)17)14-10(2)5-6-11(14)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBVYZZSNCLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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